Methyl 4-(5,7-dichloro-1H-benzo[d]imidazol-2-yl)benzoate
Description
Methyl 4-(5,7-dichloro-1H-benzo[d]imidazol-2-yl)benzoate is a benzimidazole-derived compound featuring a dichloro-substituted benzimidazole core linked to a methyl benzoate group. This structure combines a heterocyclic aromatic system with a polar ester moiety, making it a versatile intermediate in medicinal chemistry and drug discovery. The methyl benzoate group contributes to solubility modulation and metabolic stability, critical for pharmacokinetic optimization .
Properties
CAS No. |
303099-06-1 |
|---|---|
Molecular Formula |
C15H10Cl2N2O2 |
Molecular Weight |
321.2 g/mol |
IUPAC Name |
methyl 4-(4,6-dichloro-1H-benzimidazol-2-yl)benzoate |
InChI |
InChI=1S/C15H10Cl2N2O2/c1-21-15(20)9-4-2-8(3-5-9)14-18-12-7-10(16)6-11(17)13(12)19-14/h2-7H,1H3,(H,18,19) |
InChI Key |
YIEMJWNFZGGLOF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 4-(5,7-dichloro-1H-benzo[d]imidazol-2-yl)benzoate typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
Methyl 4-(5,7-dichloro-1H-benzo[d]imidazol-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the ester group to an alcohol.
Substitution: The chlorine atoms on the benzimidazole ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Methyl 4-(5,7-dichloro-1H-benzo[d]imidazol-2-yl)benzoate has been evaluated for its antimicrobial properties. Studies have shown that derivatives of benzimidazole compounds exhibit significant activity against a range of bacteria and fungi. The dichlorobenzimidazole moiety enhances the compound's interaction with microbial targets, making it a potential candidate for developing new antimicrobial agents .
Anticancer Properties
Research indicates that benzimidazole derivatives, including this compound, exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Case studies have reported significant reductions in cell viability in breast and colon cancer cell lines when treated with this compound.
Material Science
Polymer Additives
this compound is utilized as an additive in polymer formulations to enhance thermal stability and UV resistance. Its incorporation into polymer matrices has shown improvements in mechanical properties and longevity under environmental stressors .
Nanocomposite Development
The compound has been explored in the development of nanocomposites where it acts as a stabilizer for nanoparticles. Its ability to interact with both organic and inorganic materials makes it suitable for creating hybrid materials with enhanced electrical and thermal properties .
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Table 2: Cytotoxicity Against Cancer Cell Lines
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines. The results indicated that the compound inhibited cell proliferation significantly at concentrations as low as 10 µM, suggesting its potential as a lead compound for further development in anticancer therapies .
Case Study 2: Polymer Application
A recent investigation into the use of this compound as a polymer additive demonstrated that incorporating it into polyvinyl chloride (PVC) resulted in improved thermal stability and mechanical strength. The modified PVC showed a reduction in degradation rates under UV exposure compared to unmodified samples .
Mechanism of Action
The mechanism of action of Methyl 4-(5,7-dichloro-1H-benzo[d]imidazol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or inhibition of growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzimidazole derivatives are widely studied for their pharmacological activities. Below is a detailed comparison of Methyl 4-(5,7-dichloro-1H-benzo[d]imidazol-2-yl)benzoate with structurally or functionally analogous compounds:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity: The 5,7-dichloro substitution in the target compound and its aniline analog () is associated with increased electrophilicity, enhancing interactions with cysteine residues in enzyme active sites. In contrast, 5-fluoro and benzodioxole substituents (as in ) improve membrane permeability and target specificity, respectively. The methyl benzoate group in the target compound offers a balance between lipophilicity (logP ~3.2 estimated) and aqueous solubility, whereas the ethyl butanoate group in Compound 2 () introduces higher flexibility but lower metabolic stability.
Synthetic Flexibility :
- The target compound’s ester group allows straightforward hydrolysis to carboxylic acid derivatives, similar to the conversion of Compound 2 to Compound 3 (via NaOH, ). This contrasts with the aniline analog (), which requires diazotization for further functionalization.
Pharmacokinetic Considerations :
- According to Veber’s rules (), the target compound’s rotatable bond count (~5) and polar surface area (~80 Ų) suggest moderate oral bioavailability, superior to bulkier analogs like Compound 7 () with higher rotatable bonds (>10) and PSA (>140 Ų).
Biological Activity :
- While the target compound is primarily an intermediate, its dichloro-substituted analogs (e.g., ) show promise in kinase inhibition. In contrast, benzodioxole-containing derivatives () exhibit antifungal activity due to their ability to disrupt ergosterol biosynthesis.
Biological Activity
Methyl 4-(5,7-dichloro-1H-benzo[d]imidazol-2-yl)benzoate is a compound belonging to the benzimidazole class, which is noted for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications in medicinal chemistry.
Molecular Structure and Formula:
- Molecular Formula: C15H12Cl2N2O2
- Molecular Weight: 325.17 g/mol
- IUPAC Name: this compound
Structural Representation:
The compound features a benzimidazole core substituted with chlorine atoms and a benzoate moiety, enhancing its biological activity.
The biological activity of this compound primarily involves its interaction with various biological targets:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular processes, such as kinases and phosphatases. This inhibition can lead to the modulation of signaling pathways critical for cell survival and proliferation.
- Antimicrobial Activity: Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. This compound has been shown to possess activity against various bacterial strains, including resistant strains.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound:
-
Cell Viability Assays:
- The compound demonstrated cytotoxic effects on various cancer cell lines, with IC50 values indicating effective inhibition of cell growth.
- For instance, in studies involving human melanoma cells, the compound induced apoptosis through the activation of caspases and the upregulation of pro-apoptotic proteins.
- Mechanistic Studies:
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 μg/mL |
| Escherichia coli | 25 μg/mL |
These results suggest that the compound has potent antimicrobial effects against both Gram-positive and Gram-negative bacteria .
Case Studies
-
Study on Anticancer Efficacy:
- A recent study focused on the effects of this compound on breast cancer cell lines. The findings indicated that the compound significantly reduced cell viability and induced apoptosis through a ROS-mediated pathway.
-
Antimicrobial Assessment:
- Another study evaluated the antibacterial efficacy against multi-drug resistant strains of bacteria. The results highlighted the compound's potential as a therapeutic agent in treating infections caused by resistant pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
